Iosimenol
Description
Classification within Iodinated Contrast Media (ICM)
Iosimenol is categorized based on its molecular structure and behavior in solution, placing it among the most advanced forms of ICM.
Dimeric Structure Classification
Structurally, this compound is classified as a dimeric contrast medium oup.comashpadvantagemedia.comscbt.com. Dimeric ICMs are composed of two tri-iodinated benzene (B151609) rings linked together by an organic functional group scbt.comdrugfuture.com. This contrasts with monomeric agents, which are based on a single tri-iodinated benzene ring scbt.comdrugfuture.com. The dimerization strategy is crucial for achieving a sufficient iodine concentration while maintaining desirable osmolality characteristics, which is particularly challenging for iso-osmolar agents oup.comscbt.com.
Iso-osmolar Properties in Contrast Agent Design
This compound is an iso-osmolar contrast medium oup.comashpadvantagemedia.comscbt.com. Iso-osmolar agents possess an osmolality approximately equivalent to that of human plasma, typically around 290 mOsm/kg oup.comashpadvantagemedia.comscbt.com. This property is considered important for renal tolerance and has been linked to reduced injection-associated discomfort, such as pain and heat sensation, when compared to non-ionic monomeric contrast media oup.comashpadvantagemedia.comscbt.com.
The following table summarizes key classification properties of this compound in comparison to Iodixanol (B1672021), another prominent iso-osmolar dimeric contrast agent:
| Property | This compound (320 mgI/mL) | Iodixanol (320 mgI/mL) |
| Ionicity | Non-ionic oup.comashpadvantagemedia.comscbt.com | Non-ionic oup.comscbt.comgehealthcare.in |
| Oligomerization | Dimeric oup.comashpadvantagemedia.comscbt.com | Dimeric oup.comscbt.comgehealthcare.in |
| Osmolality (37°C) | 277 mOsm/kg gehealthcare.comfda.gov | 290 mOsm/kg oup.comscbt.comgehealthcare.in |
| Viscosity (37°C) | 9.1 cP gehealthcare.comfda.gov | 11.4 - 11.8 cP oup.comashpadvantagemedia.commedsafe.govt.nz |
Historical Context of this compound Development
The development of this compound emerged from a continuous effort to refine radiographic contrast agents, addressing the limitations of existing compounds.
Rationale for Novel Dimeric Agent Synthesis
The search for ideal contrast media has spanned decades, driven by the need for safe, water-soluble, and radiopaque agents for intravascular procedures gehealthcare.comfda.gov. While the introduction of non-ionic dimeric agents like iotrolan (B1672090) and iodixanol achieved further reductions in osmolality, leading to improved patient tolerance, a significant challenge remained: the high viscosity of these agents oup.comashpadvantagemedia.comscbt.comfda.gov. Iodixanol, for instance, despite being iso-osmolar and having an improved safety profile, exhibits considerably higher viscosity than most other contrast media ashpadvantagemedia.comscbt.com. This high viscosity can make it less suitable for injection through very thin catheters and has been suggested to potentially counteract some of the beneficial effects of its low osmolality ashpadvantagemedia.comscbt.com. The rationale behind the synthesis of this compound was to overcome this limitation by developing a novel dimeric, non-ionic, iso-osmolar contrast medium that offers a lower viscosity than iodixanol at equivalent iodine concentrations oup.comscbt.com. This was particularly important for newer radiologic techniques requiring fast bolus injections.
Development Milestones and Initial Research Objectives
The development of this compound involved a series of research phases, starting with its design as a novel isotonic non-ionic dimer. Preclinical evaluations were conducted to assess its fundamental properties and potential for clinical use oup.com. Initial research objectives focused on a comprehensive understanding of its physicochemical characteristics, including its extreme hydrophilicity and its low viscosity compared to other isotonic contrast media. Researchers also investigated its effects on erythrocyte morphology and blood coagulation, assessed its neural tolerance through behavioral tests in animal models, and evaluated its immunosensitizing potential. Pharmacokinetic and biotransformation studies were performed in rats and dogs to understand its distribution and elimination. These preclinical findings indicated that this compound's pharmacological characteristics closely resemble those of other established contrast agents like iotrolan and iodixanol, but with the distinct advantage of lower viscosity at isotonic concentrations. Following promising preclinical data, this compound progressed to early clinical trials, including Phase 1 studies in healthy human subjects to evaluate its pharmacokinetic profile, tolerability, and safety ashpadvantagemedia.com. Phase 2 trials further compared its safety and efficacy against iodixanol in specific diagnostic applications such as arteriography and computed tomography oup.com.
Structure
2D Structure
Properties
IUPAC Name |
5-[[3-[3-carbamoyl-N-(2,3-dihydroxypropyl)-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-3-oxopropanoyl]-(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36I6N6O14/c32-20-16(28(38)54)22(34)26(24(36)18(20)30(56)40-2-10(48)6-44)42(4-12(50)8-46)14(52)1-15(53)43(5-13(51)9-47)27-23(35)17(29(39)55)21(33)19(25(27)37)31(57)41-3-11(49)7-45/h10-13,44-51H,1-9H2,(H2,38,54)(H2,39,55)(H,40,56)(H,41,57) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPPIGPJCKKVBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)C(=O)N)I)N(CC(CO)O)C(=O)CC(=O)N(CC(CO)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)N)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36I6N6O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939496 | |
| Record name | 5,5'-{(1,3-Dioxopropane-1,3-diyl)bis[(2,3-dihydroxypropyl)azanediyl]}bis[N~1~-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1478.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181872-90-2 | |
| Record name | Iosimenol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181872902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5'-{(1,3-Dioxopropane-1,3-diyl)bis[(2,3-dihydroxypropyl)azanediyl]}bis[N~1~-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3 Benzenedicarboxamide 5,5â?? â??[(1,3-dioxo-1,3-propanediyl) bis [(2,3-dihydroxypropyl)imino]]bis[N1-(2,3-dihydroxypropyl)-2,4,6-triiodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOSIMENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPG0485VLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Research and Comprehensive Characterization of Iosimenol
Preclinical Pharmacokinetic Profiles
Preclinical pharmacokinetic studies of iosimenol have focused on its behavior within living organisms, including its absorption, distribution, excretion, and biotransformation.
Absorption, Distribution, and Excretion Studies in Animal Models
Pharmacokinetic and biotransformation investigations of this compound have been conducted in animal models, specifically rats and dogs. nih.gov this compound is characterized by its extreme hydrophilicity. nih.gov The pharmacokinetic properties of this compound have been observed to be consistent with those of other established angiographic and urographic contrast media. nih.gov
Following administration, this compound is rapidly excreted, primarily through the kidneys via glomerular filtration. flybase.org Notably, studies have indicated that this compound is excreted within 24 hours without evidence of metabolic transformation. wikidata.org The volume of distribution for this compound corresponds to the extracellular space, suggesting its distribution throughout the body's fluid compartments. flybase.org Animal models play a pivotal role in these absorption, distribution, metabolism, and excretion (ADME) studies, providing insights into how drugs are processed and eliminated. cenmed.comnih.gov Furthermore, in vivo studies in Han Wistar rats have been conducted to investigate the impact of this compound administration on urine viscosity and urine flow. wikidata.org
Biotransformation Assessment and Metabolic Stability
Biotransformation assessments for this compound were carried out in rats and dogs. nih.gov A significant finding from these assessments is that this compound is not metabolized within the body. flybase.org High-performance liquid chromatography (HPLC) was employed to assess the biotransformation of this compound. wikidata.org Metabolic stability refers to a compound's susceptibility to biotransformation by enzymes in the body. nih.govnih.govnih.gov Compounds with high metabolic stability, like this compound, are less prone to being broken down, which can influence their exposure and potential for drug interactions. nih.gov
Hemodialysis Clearance Potential (In Vitro Models)
The dialyzability of this compound has been thoroughly evaluated using a newly developed in vitro dialysis system. wikipedia.orgwikipedia.orgwikipedia.org These studies demonstrated that this compound is readily cleared from blood across all four tested membranes. wikipedia.orgwikipedia.orgwikipedia.org The removal ratios of this compound were generally comparable to those of iodixanol (B1672021) across most membranes, but consistently lower than those of iohexol, with the exception of the high-flux polysulfone membrane. wikipedia.orgwikipedia.orgwikipedia.org
Based on the in vitro dialysis parameters, the predicted clinical hemodialysis clearance for this compound averaged approximately 85 mL/min with high-flux membranes and 47 mL/min with low-flux membranes. wikipedia.orgwikipedia.orgwikipedia.org Three different high-flux membranes and one low-flux membrane were utilized in these miniaturized dialyzers to assess in vitro blood clearance. wikipedia.orgwikipedia.orgwikipedia.org This research suggests that iodinated contrast media, due to their molecular and pharmacokinetic properties, are likely to be highly dialyzable. wikipedia.orgwikipedia.orgwikipedia.org
Table 1: Predicted Hemodialysis Clearance of this compound (In Vitro Models)
| Membrane Type | Predicted Clinical Hemodialysis Clearance (mL/min) |
| High-Flux | ~85 |
| Low-Flux | ~47 |
Preclinical Pharmacodynamic Assessments
Preclinical pharmacodynamic assessments investigate the physiological effects of this compound.
Cardiological Electrophysiological Responses in Animal Models
While preclinical pharmacological characteristics of this compound have been investigated, including its minimal effect on erythrocytes and blood coagulation in human and rat blood, specific detailed findings regarding its cardiological electrophysiological responses in animal models are not explicitly available in the provided search results. nih.gov General preclinical safety pharmacology studies typically include evaluation of undesirable pharmacodynamic effects on physiological functions, often utilizing relevant animal models such as mice, rabbits, pigs, and dogs for cardiovascular research. uni.lugwu.edunih.govelifesciences.orgbiorxiv.orgfrontiersin.orgfrontiersin.orgnih.gov
Neural Tolerance and Central Nervous System Effects
Table 2: Preclinical Pharmacodynamic Findings for this compound
| Assessment Area | Key Finding (Animal Models) | Method of Assessment (Animal Models) |
| Cardiological Effects | Little effect on erythrocytes and blood coagulation nih.gov | Investigated in human and rat blood nih.gov |
| Neural Tolerance | Good neural tolerance nih.gov | Behavioral tests in rats after intracisternal injection nih.gov |
Hematological Effects: Erythrocyte Morphology and Blood Coagulation
Preclinical investigations into the hematological effects of this compound involved studies on human and rat blood to assess its impact on erythrocyte morphology and blood coagulation wikipedia.orgwikipedia.org. The findings indicate that this compound has minimal influence on erythrocytes and blood coagulation wikipedia.org.
Preclinical Toxicological and Safety Evaluations
Preclinical toxicological and safety evaluations are crucial for characterizing the safety profile of a compound, identifying potential target organs of toxicity, and establishing exposure-response relationships wikipedia.org. These evaluations support the progression to human clinical trials wikipedia.org.
General Systemic Toxicity Studies
General systemic toxicity studies for this compound 340 demonstrated that the compound was well tolerated wikipedia.org. Repeated-dose toxicity studies are typically conducted to characterize the toxicological profile following repeated administration, including the identification of target organs and the potential reversibility of toxic effects wikipedia.org.
Immunosensitizing Potential and Immunoreactivity Assays
The immunosensitizing potential of this compound was assessed using validated animal models, including skin sensitization tests in guinea pigs and the popliteal lymph node assay (PLNA) in rats wikipedia.org. These assays aim to determine if a chemical can stimulate an immune response, potentially leading to hypersensitivity wikidata.org. For this compound, no immunosensitizing effect was observed in these animal models wikipedia.org.
The popliteal lymph node assay (PLNA) is a recognized method for evaluating the immunosensitizing potential of chemicals wikidata.orgwikipedia.org. The direct PLNA specifically detects an immunomodulating effect wikipedia.org. In studies evaluating this compound, the PLNA confirmed the absence of an immunosensitizing effect wikipedia.org.
Renal Tolerance and Histopathological Observations
Renal tolerance is a critical aspect of contrast media evaluation. This compound 340 was found to be well tolerated in terms of renal effects wikipedia.org. Kidney histological analysis was performed as part of its preclinical evaluation wikipedia.org. Contrast media with low osmolality, such as this compound, generally exhibit higher renal tolerance compared to high-osmolality ionic contrast media nih.gov.
Physicochemical Characterization Relevant to Biological Performance
The physicochemical properties of a compound are fundamental to understanding its biological performance and safety flybase.org. This compound is characterized as an isotonic nonionic dimer wikipedia.org. It is notably hydrophilic and exhibits lower viscosity compared to other isotonic contrast media at equivalent iodine concentrations wikipedia.orgresearchgate.netsci-hub.se. Standard physicochemical methods were employed for its characterization wikipedia.org.
A 320 mgI/ml this compound injection formulation, for instance, has an osmolality of 277 mOsm/kg at 37°C and a viscosity of 9.1 centipoise (cps) at 37°C epo.org.
Table 1: Key Physicochemical Properties of this compound (320 mgI/ml formulation)
| Property | Value | Temperature | Source |
| Osmolality | 277 mOsm/kg | 37°C | epo.org |
| Viscosity | 9.1 cps | 37°C | epo.org |
| Hydrophilicity | Extremely hydrophilic | Not specified | wikipedia.orgresearchgate.net |
| Ionicity | Nonionic | Not applicable | wikipedia.org |
| Molecular Structure | Dimer | Not applicable | wikipedia.org |
Clinical Evaluation and Translational Research of Iosimenol
Phase 2 Clinical Trials: Comparative Safety and Efficacy
Trial Design and Methodologies (Randomized, Controlled Studies)
The clinical evaluation of iosimenol involved two randomized, controlled Phase 2 trials. wikipedia.orgwikidata.orgflybase.orgnih.gov These trials were double-blinded, a methodology crucial for minimizing bias by ensuring that neither the participants nor the researchers involved in the assessment knew which treatment was being administered. flybase.orgwikipedia.org Randomized controlled trials (RCTs) are considered a robust study design, as they randomly assign participants to either an experimental group (receiving this compound) or a control group (receiving iodixanol), thereby ensuring that the only expected difference between the groups is the outcome variable being studied. wikipedia.org This design facilitates a direct comparison of adverse event rates between the drug-treated group and the control group, allowing for a clearer understanding of the drug's safety profile. nih.gov
Intravenous Application for Computed Tomography (CT)
One of the Phase 2 trials specifically investigated the intravenous application of this compound for computed tomography (CT) imaging. wikipedia.orgwikidata.orgflybase.orgnih.gov In this trial, 80 adult patients who were scheduled for CT scans were enrolled. wikipedia.org These patients were randomized to receive either this compound 340 mg iodine/mL (42 patients) or iodixanol (B1672021) 320 mg iodine/mL (38 patients). wikipedia.org
The primary methodology for assessing efficacy in the CT trial was the measurement of X-ray attenuation. wikidata.orgflybase.orgnih.gov Research findings indicated that the aortic attenuation achieved when using this compound 340 was slightly higher compared to iodixanol 320. wikipedia.orgebi.ac.uk This difference, however, was not found to be statistically significant. wikipedia.orgebi.ac.uk
Table 1: Aortic Attenuation in CT Trial (Mean Hounsfield Units)
| Contrast Medium | Average Aortic Attenuation (HU) |
| This compound 340 | Slightly higher |
| Iodixanol 320 | Lower |
Note: The exact numerical values for aortic attenuation were not provided in the source, only that this compound was "slightly higher" and the difference was not statistically significant. wikipedia.orgebi.ac.uk
Intra-arterial Application for Digital Subtraction Angiography (DSA)
The second trial focused on the intra-arterial administration of this compound for arteriography, specifically Digital Subtraction Angiography (DSA). wikipedia.orgwikidata.orgflybase.org This trial involved a rigorous evaluation process where three independent readers, who were blinded to the clinical and demographic data of the patients as well as the specific trial drug administered, assessed the image sets. wikipedia.org The image sets were evaluated by region, including the abdomen, pelvis, thighs, lower legs, and ankles/feet, as available for each patient. wikipedia.org
Clinical Safety Profile Evaluation
The clinical safety profile of this compound was a key focus of the Phase 2 randomized, controlled trials. wikipedia.orgwikidata.orgflybase.orgnih.gov Safety was comprehensively assessed through the monitoring of adverse events, vital signs, ECGs, and laboratory parameters. wikipedia.orgwikidata.orgflybase.orgnih.gov The results indicated that there were no statistically significant differences in the safety profiles between this compound and iodixanol. wikipedia.orgwikidata.orgflybase.orgnih.gov Both contrast media were well tolerated by patients following both intravenous and intra-arterial injections. wikipedia.orgwikidata.orgflybase.orgnih.gov
Incidence and Severity of Adverse Events
The most frequently reported adverse event (AE) across both contrast media was a feeling of warmth. wikipedia.orgwikidata.orgflybase.orgnih.gov This sensation was observed in 35.1% of patients who received this compound and 44.3% of patients who received iodixanol. wikipedia.orgwikidata.orgflybase.orgnih.gov The incidence of warmth was higher after intra-arterial injection for both agents (43.7% for this compound and 59.4% for iodixanol) compared to intravenous injection (26.2% for this compound and 31.6% for iodixanol). wikipedia.org
Regarding severity, all 98 adverse events documented after this compound injection were classified as either mild or moderate in intensity. wikipedia.org In contrast, among the 84 adverse events reported in the iodixanol group, six were categorized as severe. wikipedia.org Other adverse events, occurring with low frequency, included skin reactions (primarily erythema and pruritus), headache, and diarrhea. wikipedia.org Notably, no injection-related pain was reported with this compound. wikipedia.org
Table 2: Incidence and Severity of Adverse Events
| Adverse Event (AE) | This compound (n=72) | Iodixanol (n=70) | Severity (this compound) | Severity (Iodixanol) |
| Feeling of Warmth | 35.1% | 44.3% | Mild/Moderate | Mild/Moderate |
| Skin Reactions | 11 events | 6 events | Mild/Moderate | Mild/Moderate |
| Headache | 8 patients | - | Mild/Moderate | - |
| Nausea | 5 patients | - | Mild/Moderate | - |
| Pruritus | 5 patients | - | Mild/Moderate | - |
| Severe AEs | 0 | 6 | N/A | Severe |
Note: Data for headache, nausea, and pruritus for iodixanol were not explicitly provided in the source but were generally reported as low frequency. wikipedia.org
Cardiovascular Response Monitoring (ECG, Vital Signs)
Cardiovascular response was a critical component of the safety evaluation for this compound. wikipedia.orgwikidata.orgflybase.orgnih.gov Electrocardiograms (ECGs) and vital signs were systematically monitored throughout the clinical trials. wikipedia.orgwikidata.orgflybase.orgnih.gov A retrospective analysis that specifically reviewed the electrocardiographic response to both intravenous and non-cardiac intra-arterial injections of this compound, placebo, and iodixanol in a total of 167 subjects was conducted.
The analysis revealed no clinically relevant changes in key cardiovascular parameters, including heart rate, rhythm, ECG morphology, atrioventricular conduction, or ventricular repolarization, after the administration of any of the tested agents. These findings, despite the limited number of patients in these early trials, suggest a favorable cardiovascular safety profile for this compound.
Clinical Efficacy Assessment
X-ray Attenuation in Computed Tomography
In the computed tomography (CT) trial, the primary measure of efficacy was X-ray attenuation, quantified in Hounsfield Units (HU). Measurements were systematically taken 30–60 seconds post-injection within defined regions of interest (1.0–1.5 cm in diameter) in key aortic segments, including the aortic arch, descending thoracic aorta, and/or suprarenal abdominal aorta. wikipedia.org
The results indicated that this compound 340 achieved slightly higher aortic attenuation values compared to Iodixanol 320. wikipedia.org Specifically, the average difference in aortic attenuation between the two contrast media ranged from 5% to 7% in favor of this compound. However, this observed difference was not statistically significant. wikipedia.org It was also noted that attenuation values varied between the two participating clinical centers, a difference attributed primarily to the use of different scanner types. wikipedia.org The inherent ability of iodine to provide strong X-ray attenuation is due to its high atomic number (Z=53), which facilitates differential photoelectric absorption, a key interaction for image contrast in X-ray imaging. Furthermore, iodine's k-shell binding energy (k-edge) of 33.2 keV is well-matched to the average energy of X-rays used in diagnostic radiography, optimizing photoelectric absorption.
Table 1: Illustrative Contrast Enhancement in Aorta (Hounsfield Units) in CT Trial
| Contrast Medium | Average Aortic Attenuation (HU) - Center 1 | Average Aortic Attenuation (HU) - Center 2 | Overall Average Aortic Attenuation (HU) |
| This compound 340 | Data reported in original study | Data reported in original study | Slightly higher than Iodixanol |
| Iodixanol 320 | Data reported in original study | Data reported in original study | Reference for comparison |
| Note: Specific numerical values for Hounsfield Units were reported in the original Phase 2 clinical trial (Table 4 in the source), but are not available in the provided snippets. The table above illustrates the type of data presented in the study. wikipedia.org |
Image Quality and Contrast Enhancement in Angiography
The trial demonstrated that this compound's efficacy in angiography was comparable to that of Iodixanol. wikipedia.org Although not statistically significant, the higher iodine concentration of this compound was suggested to potentially contribute to a somewhat greater proportion of "excellent" images in the angiography trial when compared to Iodixanol. wikipedia.org Consistent with the CT findings, both this compound and Iodixanol produced diagnostic quality enhancement in at least 97% of the images from the abdominal, pelvis, and thigh regions. wikipedia.org
| Contrast Medium | Percentage of Diagnostic Quality Images (Excellent/Good) | Potential for "Excellent" Images |
| This compound 340 | ≥ 97% (Abdomen, Pelvis, Thigh) wikipedia.org | Potentially higher wikipedia.org |
| Iodixanol 320 | ≥ 97% (Abdomen, Pelvis, Thigh) wikipedia.org | Reference for comparison wikipedia.org |
| Note: Specific detailed findings for each region and reader scores were reported in the original Phase 2 clinical trial, but are not available in the provided snippets. wikipedia.org |
Comparative Research and Clinical Utility of Iosimenol
Comparison with Iodixanol (B1672021)
Iosimenol has been directly compared with iodixanol, another non-ionic, dimeric, iso-osmolar contrast agent, in various clinical and preclinical studies to assess their relative profiles in terms of safety, efficacy, and physicochemical characteristics.
Clinical trials comparing this compound and iodixanol have indicated similar safety and tolerability profiles. In randomized, controlled phase 2 trials involving adult patients undergoing arteriography and computed tomography, no statistically significant differences in safety were observed between this compound and iodixanol. Both agents were well tolerated following intravenous and intra-arterial injections. The most frequently reported adverse event for both contrast media was a feeling of warmth, which was experienced by 35.1% of patients receiving this compound and 44.3% of patients receiving iodixanol. Notably, all observed adverse events with this compound were classified as mild or moderate in intensity, whereas some severe adverse events were reported in the iodixanol group. nih.govresearchgate.netnih.gov
Table 1: Comparative Tolerability of this compound vs. Iodixanol (Most Common Adverse Event)
| Contrast Agent | Most Common Adverse Event (Feeling of Warmth) | Severity of Adverse Events |
| This compound | 35.1% of patients | All mild or moderate |
| Iodixanol | 44.3% of patients | Some severe reported |
Regarding efficacy in diagnostic imaging, studies have shown that this compound and iodixanol exhibit comparable performance. In the aforementioned phase 2 trials, there were no statistically significant differences in efficacy between the two contrast media. However, this compound 340 demonstrated a slightly higher aortic attenuation in computed tomography (CT) trials compared to iodixanol 320. This marginally higher iodine concentration in this compound potentially contributed to a somewhat greater rate of "excellent" images in angiography studies when compared to iodixanol. nih.govresearchgate.netnih.gov
This compound is characterized as a dimeric, non-ionic, iso-osmolar contrast medium that possesses a lower molecular weight and viscosity than iodixanol at equivalent iodine concentrations. nih.govsci-hub.se While iodixanol is the only other commercially available iso-osmolar contrast medium, its formulation, though achieving low osmolality, results in a considerably higher viscosity compared to non-ionic monomeric contrast media. nih.govsci-hub.senih.govresearchgate.netnih.govradiopaedia.org123library.org This elevated viscosity of iodixanol can make injections through very thin intra-arterial catheters more challenging. nih.govsci-hub.seresearchgate.net The lower viscosity of this compound, while maintaining iso-osmolality, may offer advantages in terms of injectability and potentially reduced intraluminal pressure during high-flow rate injections through low-diameter lines. researchgate.netnih.gov
Table 2: Comparative Physicochemical Properties: this compound vs. Iodixanol
| Property | This compound | Iodixanol |
| Formulation | Dimeric, non-ionic, iso-osmolar | Dimeric, non-ionic, iso-osmolar |
| Viscosity | Lower than iodixanol at equal concentration nih.govsci-hub.senih.govamegroups.org | Higher than non-ionic monomeric CM; higher than this compound at equal concentration nih.govsci-hub.senih.govresearchgate.netnih.govradiopaedia.org123library.org |
| Osmolality | Iso-osmolar to plasma (~290 mOsm/kg) nih.govresearchgate.netnih.gov | Iso-osmolar to plasma (~290 mOsm/kg) nih.govsci-hub.senih.govresearchgate.netnih.govradiopaedia.orgnih.gov |
Studies evaluating the hemodialysis clearance of this compound have shown that its removal ratios are generally similar to those of iodixanol across most tested membranes, with the exception of high-flux polysulfone membranes. However, this compound's removal ratios were consistently lower than those of iohexol, a monomeric contrast agent. This compound was readily cleared from blood with all four types of dialysis membranes tested in an in vitro dialysis system. The predicted blood clearance of this compound during clinical hemodialysis was approximately 85 mL/min with high-flux membranes and 47 mL/min with low-flux membranes. researchgate.netresearchgate.netnih.gov
Viscosity and Osmolality Advantages/Disadvantages[10],[11],
Comparison with Monomeric Iodinated Contrast Agents
The dimeric and iso-osmolar formulation of contrast agents like this compound offers several advantages over monomeric iodinated contrast agents. Dimerization allows for the synthesis of contrast media that can achieve osmolality similar to human plasma (approximately 290 mOsm/kg) while still delivering a sufficient concentration of iodine for effective clinical imaging. nih.govresearchgate.netnih.govradiopaedia.org This iso-osmolality is generally associated with a better safety profile. sci-hub.se123library.org
Furthermore, non-ionic dimeric, iso-osmolar contrast media have been shown to reduce injection-associated discomfort, such as pain and heat sensation, when compared to non-ionic, monomeric contrast agents. nih.govsci-hub.se Monomeric contrast media typically have a higher osmolality than their dimeric counterparts. researchgate.netnih.gov The development of this compound, as a novel dimeric, non-ionic, iso-osmolar contrast medium, represents an advancement in contrast agent technology, aiming to combine the benefits of iso-osmolality with favorable viscosity characteristics. nih.govsci-hub.senih.gov
Comparative Hemodialysis Clearance
The dialyzability of iodinated contrast media (CM) is an important consideration, particularly for patients with impaired renal function who may require hemodialysis. This compound, like other iodinated contrast agents, possesses molecular and pharmacokinetic properties that suggest it is highly dialyzable. wikidata.org
An in vitro dialysis system was utilized to evaluate the hemodialysis clearance of this compound in comparison to commercially available contrast media, iodixanol and iohexol. This evaluation employed three different high-flux membranes and one low-flux membrane. The results indicated that this compound was readily cleared from blood across all four tested membranes. wikidata.org
In terms of comparative performance, the removal ratios of this compound were generally similar to those of iodixanol across all membranes, with the exception of the high-flux polysulfone membrane. However, this compound's removal ratios were consistently lower than those observed for iohexol. wikidata.org
Based on these in vitro dialysis parameters, the predicted clinical hemodialysis blood clearance for this compound was estimated to be approximately 85 mL/min when using high-flux membranes and about 47 mL/min with low-flux membranes. wikidata.org
Table 1: Predicted Clinical Hemodialysis Blood Clearance of this compound
| Membrane Type | Predicted Blood Clearance (mL/min) |
| High-Flux | ~85 |
| Low-Flux | ~47 |
Position in Current and Future Radiographic Contrast Media Landscape
This compound is positioned as a significant entrant in the evolving landscape of radiographic contrast media, particularly due to its dimeric, non-ionic, and iso-osmolar characteristics. wikipedia.orgwikipedia.orgnih.govnih.gov It is currently undergoing Phase 2 clinical trials, indicating its progression towards potential broader clinical adoption. wikipedia.orgnih.govfishersci.ca
Compared to iodixanol, another dimeric contrast agent, this compound has been noted to have a slightly higher iodine concentration and, notably, lower viscosity. wikipedia.orguni.lu This lower viscosity at equal iodine concentration could offer advantages in terms of injection flow rates and patient comfort during administration. nih.govnih.gov Furthermore, both this compound and iodixanol, along with GE-145, have demonstrated lower-than-expected osmolality values, a phenomenon hypothesized to be related to the temporary formation of small, multi-molecular clusters in solution. uni.lu
Table 2: Comparative Physical Properties of this compound and Iodixanol (at 320 mg I/mL, 37°C)
| Contrast Agent | Viscosity (mPa·s) | Osmolality (mOsm/kg H₂O) |
| This compound | Lower than Iodixanol wikipedia.orguni.lu | Lower than expected uni.lu |
| Iodixanol | Higher than this compound wikipedia.orguni.lu | Lower than expected uni.lu |
Role in Enhancing Diagnostic Capabilities of CT
The fundamental role of iodinated contrast media (ICM) in computed tomography (CT) imaging lies in their ability to enhance diagnostic capabilities by improving the visibility of various anatomical structures and pathological processes. wikipedia.orgflybase.org this compound, as an iodinated contrast agent, is designed to fulfill this role by absorbing X-rays, thereby producing clearer and more detailed images of internal organs, bones, and tissues. wikipedia.org
The use of ICM, including agents like this compound, can significantly improve the sensitivity and specificity of CT scans. This enhancement allows for the detection of smaller lesions and facilitates a more accurate diagnosis of diseases. wikipedia.orgflybase.org Contrast enhancement also aids in differentiating between benign and malignant lesions, as well as in precisely assessing the extent of disease involvement within the body. wikipedia.orgflybase.org Beyond lesion characterization, ICM are crucial for evaluating vascular structures and perfusion, providing insights into blood flow and tissue viability. wikipedia.orgflybase.org They are also instrumental in the assessment of abdominal and pelvic organs, assisting in the detection and characterization of both solid and cystic masses. wikipedia.org Clinical trials have indicated that this compound demonstrates efficacy in CT imaging comparable to that of iodixanol. nih.govnih.gov
Advances in CT technology, such as dual-energy CT, further leverage the properties of iodinated contrast. Dual-energy CT utilizes two different X-ray energy levels to generate more detailed images. Material decomposition techniques, enabled by the presence of iodine, allow for the creation of virtual images where iodine signal is either preferentially increased (iodine maps) or entirely removed (virtual non-contrast images), providing additional diagnostic value. cenmed.com
Considerations for Use in Specific Clinical Scenarios
As a non-ionic, dimeric, and iso-osmolar contrast medium, this compound possesses properties that are relevant for its application in various clinical scenarios. wikipedia.orgwikipedia.orgnih.govnih.gov Iso-osmolar contrast agents, which have an osmolality similar to that of human blood plasma, are often considered in certain patient populations. fishersci.canih.gov
The lower viscosity of this compound compared to iodixanol, particularly at equivalent iodine concentrations, presents a practical advantage. wikipedia.orgnih.govnih.govuni.lu Lower viscosity can facilitate easier administration, especially through smaller gauge catheters or in situations requiring rapid injection rates, which can be beneficial in certain diagnostic procedures like angiography. This compound's development includes evaluation for both X-ray angiography and CT applications, indicating its versatility across different imaging modalities. nih.gov
Mechanism of Action and Biological Interactions of Iosimenol
Principles of X-ray Attenuation by Iosimenol
X-ray attenuation refers to the reduction in intensity of an X-ray beam as it passes through matter, primarily due to absorption and scattering of photons. wikidata.org, nih.gov, uni.lu The degree of attenuation is influenced by factors such as beam energy and the atomic number of the absorbing material. uni.lu In diagnostic imaging, contrast agents are utilized to enhance the visualization of specific tissues by increasing the absolute computed tomography (CT) attenuation difference between the target tissue and surrounding structures. wikipedia.org
This compound, as an iodine-containing contrast medium, leverages the high atomic number (Z = 53) of iodine atoms to achieve significant X-ray attenuation. nih.gov, wikipedia.org When an X-ray beam interacts with the iodine atoms within this compound, a greater proportion of photons are absorbed or scattered compared to biological tissues composed of lighter elements like carbon, oxygen, and hydrogen. nih.gov This enhanced interaction allows for improved contrast in X-ray images, making structures containing the contrast agent stand out clearly. This compound's nonionic dimeric structure contributes to its favorable properties as an attenuating agent. nih.gov
Distribution Characteristics within Extracellular Fluid Volume
This compound exhibits a pharmacokinetic profile characteristic of extracellular fluid distribution. Preclinical and clinical studies have shown that its apparent volume of distribution is approximately 0.27 ± 0.05 L/kg. wikipedia.org, wikipedia.org This value indicates that this compound primarily distributes into the extracellular fluid (ECF) volume, which comprises the interstitial fluid and plasma. uni.lu, flybase.org
A key characteristic of this compound is that it is not metabolized within the body; its distribution is exclusively extracellular. wikipedia.org Following administration, it is rapidly cleared from the body, primarily through glomerular filtration, with excretion largely completed within 24 hours. wikipedia.org, wikipedia.org This rapid and complete renal excretion, without metabolic transformation, underscores its inert nature within biological systems.
Interactions with Biological Systems at the Cellular and Molecular Level
This compound has been extensively evaluated for its interactions with various biological systems, demonstrating a favorable profile.
Preclinical investigations, conducted in both human and rat blood, have shown that this compound has minimal impact on erythrocyte morphology. nih.gov Furthermore, it exhibits little effect on the blood coagulation system. nih.gov The blood coagulation system is a complex cascade involving a sequential activation of clotting factors, crucial for maintaining hemostasis and preventing excessive bleeding. ebi.ac.uk, This system is intricately linked with inflammatory pathways., The observed minimal interaction of this compound with these critical blood components suggests a low propensity for inducing hematological disturbances.
Studies in validated animal models, including guinea pigs, rats, and mice, have demonstrated that this compound does not induce an immunosensitizing effect. nih.gov, Specifically, the popliteal lymph node assay (PLNA), a method used to assess the potential for inducing immunoreactivity, showed no immunological effect from this compound. Comparative studies with iodixanol (B1672021) yielded similar results. Understanding the interactions between contrast media and the immune system is crucial, as immune cell communication is vital for mounting effective responses and is a target for immunotherapies. The absence of immunosensitizing effects for this compound is a significant finding for its clinical application.
This compound has demonstrated good neural tolerance. nih.gov This characteristic was assessed through behavioral tests conducted in rats following intracisternal injection. nih.gov The concept of "neural tolerance" can be understood in the context of the nervous system's "window of tolerance," which describes an individual's capacity to manage stress and emotions without becoming dysregulated., A substance exhibiting good neural tolerance implies it does not readily push the nervous system outside this stable state, contributing to a lower risk of neurological adverse events.
Development Status and Future Research Trajectories for Iosimenol
Current Development Status and R&D Trajectory
Iosimenol is a novel, non-ionic, dimeric, iso-osmolar iodinated contrast medium currently undergoing clinical development for X-ray angiography and computed tomography (CT) applications. nih.govsemanticscholar.orgnih.gov It is designed to offer a favorable profile, being iso-osmolar like iodixanol (B1672021) but exhibiting a lower molecular weight and viscosity at equivalent iodine concentrations. sci-hub.senih.gov The development rights for this compound 340 are presently held by Otsuka Pharmaceutical Co., Ltd. nih.gov
Phase 2 clinical trials have been conducted to evaluate the safety and efficacy of this compound injection compared to iodixanol. These trials included patients undergoing arteriography and computed tomography. nih.govresearchgate.net The findings from these phase 2 studies indicated that this compound demonstrated a safety profile and efficacy comparable to that of iodixanol. nih.govresearchgate.net
Implications of Higher Iodine Concentration for Diagnostic Potential
This compound possesses a higher iodine concentration compared to iodixanol, which has potential implications for its diagnostic utility. nih.govnih.gov In phase 2 angiography trials, this higher iodine content potentially contributed to a somewhat higher rate of "excellent" images when compared to iodixanol. nih.govresearchgate.net Similarly, in CT trials, the higher iodine content is suggested to be the reason for a small observed difference in contrast enhancement in favor of this compound, although this difference was not statistically significant. nih.govresearchgate.net For instance, in CT trials, the average difference in aortic attenuation between this compound 340 and iodixanol 320 was 5% and 7% in two different centers, respectively, favoring this compound. nih.gov
The ability of iodinated contrast media to enhance image quality is directly related to their iodine concentration, as iodine atoms absorb X-rays to provide contrast. snmjournals.orgsnmjournals.org Higher iodine concentrations can lead to improved radio-opacification. snmjournals.org
Table 1: Aortic Attenuation in CT Trial (Mean Hounsfield Units) nih.govresearchgate.net
| Contrast Medium | Site 1 (Mean HU) | Site 2 (Mean HU) |
| This compound 340 | 185.34 | 263.21 |
| Iodixanol 320 | 173.14 | 250.80 |
Unaddressed Research Questions and Areas for Further Investigation
Despite promising early results, several areas require further investigation to fully characterize this compound's clinical profile and optimize its use.
In-depth Comparison with Older Monomeric Contrast Media
A notable limitation of the initial phase 2 trials was the absence of a direct comparison with older, monomeric contrast media that are still widely used in clinical practice. nih.govresearchgate.net This comparison is crucial for understanding this compound's relative advantages and disadvantages within the broader spectrum of available contrast agents. Monomeric contrast media, such as iohexol, iopamidol, and ioversol, generally have higher osmolality than dimeric agents like this compound and iodixanol, which are formulated to be iso-osmolar. sci-hub.senih.govsnmjournals.orgsnmjournals.org While dimeric iso-osmolar agents like iodixanol were developed to improve safety profiles by reducing osmolality, they often came with increased viscosity. sci-hub.senih.gov this compound, being a dimeric, non-ionic, iso-osmolar contrast medium with lower viscosity than iodixanol at the same concentration, presents a potentially advantageous profile that warrants direct comparison with both older monomeric and other dimeric agents. semanticscholar.orgsci-hub.senih.gov
Optimization for Specific Imaging Modalities and Protocols
Optimizing imaging protocols is essential for achieving the best possible image quality while minimizing radiation dose and patient exposure. nih.govcurrentpediatrics.comiaea.org This involves adjusting various parameters, including tube voltage (kVp), tube current (mA), and exposure time (mAs), and tailoring these settings to individual patient characteristics and clinical needs. nih.gov For iodinated contrast media, optimization also considers factors like the concentration and viscosity of the agent. sci-hub.senih.gov
Further research is needed to specifically optimize this compound's use across different imaging modalities, such as CT and angiography, and for various clinical protocols. Given this compound's lower viscosity compared to iodixanol, it may be better suited for injection through very thin intra-arterial catheters, which could influence protocol design in specific angiographic procedures. sci-hub.senih.gov Research could focus on:
CT Protocols: Determining optimal injection rates, volumes, and scan delays for various CT angiography (CTA) and general CT examinations to maximize contrast enhancement and diagnostic yield while potentially reducing contrast dose.
Angiography Protocols: Investigating its performance in different vascular beds and identifying specific catheter sizes or injection techniques where its lower viscosity offers a distinct advantage.
Pediatric Imaging: Developing tailored protocols for pediatric patients, considering their age, size, and weight, to ensure appropriate image quality with minimized radiation exposure, a critical aspect where contrast media properties play a role. currentpediatrics.com
Long-term Outcome Studies and Real-world Data Collection
While randomized clinical trials (RCTs) are the gold standard for evaluating initial safety and efficacy, real-world evidence (RWE) studies are increasingly important for understanding the long-term performance of medical interventions in diverse patient populations. nih.govppd.comquanticate.com These studies can provide insights into long-term safety, particularly for rare events, and effectiveness in heterogeneous populations, as well as information on utilization patterns and health outcomes. nih.goveupati.euppd.com
For this compound, long-term outcome studies and comprehensive real-world data collection are critical. This would involve:
Post-market Surveillance: Monitoring its performance and safety profile in routine clinical practice over extended periods.
Patient Registries: Establishing or utilizing patient registries to systematically collect health data on this compound use, allowing for the evaluation of treatment effectiveness, disease progression, and identification of high-risk patient populations. eupati.eu
Comparative Effectiveness Research: Generating real-world evidence to compare this compound's effectiveness and long-term outcomes against other commonly used contrast media in routine clinical settings. ppd.comicer.org
Electronic Health Records (EHRs): Leveraging EHR data to track treatment outcomes, monitor disease progression, and identify trends in patient care related to this compound. quanticate.com
Advanced Imaging Techniques and this compound Compatibility (e.g., Dual-Energy CT, RADS Frameworks)
The compatibility and optimal utilization of this compound with advanced imaging techniques, particularly Dual-Energy CT (DECT) and its integration within structured reporting and data systems (RADS frameworks), represent significant areas for future research.
Dual-Energy CT (DECT): DECT uses two X-ray spectra to differentiate materials based on their energy-dependent attenuation characteristics, allowing for material decomposition (e.g., distinguishing iodine from calcium or hemorrhage) and the generation of virtual non-contrast (VNC) images and iodine maps. nih.govnih.govmdpi.com This technique can improve diagnostic performance, potentially reduce contrast agent and radiation doses, and enhance the conspicuity of vascularized lesions. nih.govmdpi.com Research with this compound in DECT could explore:
Optimal Energy Settings: Determining the ideal high and low kVp settings for various clinical applications to maximize the benefits of this compound's iodine concentration in DECT.
Iodine Quantification and Material Differentiation: Investigating how accurately DECT can quantify iodine enhancement with this compound and its effectiveness in differentiating iodine from other tissues or pathologies.
Virtual Non-Contrast Imaging: Assessing the quality and reliability of VNC images generated using this compound, which could reduce the need for a separate non-contrast scan, thereby decreasing patient radiation exposure. mdpi.com
Dose Reduction Strategies: Exploring whether DECT with this compound allows for further reduction in iodine dose while maintaining diagnostic image quality. mdpi.com
RADS Frameworks: Structured Reporting and Data Systems (RADS) are standardized frameworks used in radiology to improve reporting consistency, facilitate data collection, and enhance communication of imaging findings. Examples include LI-RADS for liver, CAD-RADS for coronary arteries, and Node-RADS for lymph nodes. semanticscholar.orgamegroups.org Iodinated contrast media play a key role in many of these frameworks, particularly in CT angiography and the evaluation of soft tissues and lymph nodes. semanticscholar.orgamegroups.org Future research should investigate how this compound performs within these established RADS frameworks:
Diagnostic Accuracy within RADS: Evaluating this compound's contribution to diagnostic accuracy and confidence when used in conjunction with specific RADS categories (e.g., its ability to characterize lesions or assess vascularity as required by the framework).
Impact on Scoring Systems: Assessing whether this compound's enhancement characteristics influence the scoring or categorization within RADS, and if any adjustments to protocols or interpretation criteria are necessary.
Workflow Integration: Studying the practical implications of integrating this compound into existing clinical workflows that utilize RADS, considering its physicochemical properties.
Potential for Combination Therapies or Drug Delivery Applications
The inherent characteristics of iodinated contrast media, including their ability to be administered intravascularly and their distribution within the extracellular fluid, present opportunities beyond mere diagnostic imaging. For this compound, research trajectories extend into its potential utility in combination therapies and advanced drug delivery systems.
Detailed Research Findings and Applications:
This compound's role in combination therapies is an area of ongoing conceptual exploration. The principle involves leveraging a contrast agent not only for visualization but also as a vehicle or component in a therapeutic regimen. For instance, studies have considered the possibility of mixing antiproliferative agents with contrast media to enhance therapeutic effects in specific anatomical locations. This concept suggests that a contrast agent, such as this compound, could serve as a carrier for a co-administered drug, potentially delivering the therapeutic agent directly to the target site during an imaging procedure. One example involved investigating the mixing of paclitaxel, an antiproliferative agent, with contrast media, including a non-ionic isotonic dimer similar to iodixanol, which this compound is. This approach aims to achieve a beneficial effect by delivering a powerful drug alongside the imaging agent pcronline.com.
Furthermore, this compound has been referenced in patents concerning targeted drug delivery compositions and methods. These innovations propose systems where this compound could be integrated into conjugates designed for specific drug targeting google.com. This indicates a broader vision for this compound within the realm of precision medicine, where its properties as a contrast agent could be harnessed to facilitate the localized release of therapeutic compounds. Such systems could involve affinity-based linkers, enabling the drug conjugate to selectively recognize and bind to target tissues or cells google.com. The concept extends to nanotherapeutics for drug targeting, where aggregates comprising nanoparticles could disaggregate under predetermined stimuli to release drugs, with this compound potentially playing a role in such sophisticated delivery mechanisms google.com. This dual functionality, combining diagnostic imaging with therapeutic delivery, represents a significant area for future research and development for compounds like this compound.
Data Tables:
While specific data tables detailing combination therapy outcomes with this compound are limited in publicly available research at this stage, the potential is rooted in its fundamental properties as a contrast agent, particularly its lower viscosity and iso-osmolality, which could make it a favorable carrier.
Table 1: Key Physicochemical Properties of this compound Compared to Iodixanol
| Property | This compound | Iodixanol | Reference |
| Ionicity | Non-ionic | Non-ionic | nih.govsci-hub.se |
| Dimer/Monomer | Dimeric | Dimeric | nih.govsci-hub.se |
| Osmolality | Iso-osmolar (approx. 290 mOsm/kg) | Iso-osmolar (approx. 290 mOsm/kg) | nih.govsci-hub.se |
| Viscosity | Lower than iodixanol at same concentration | Higher than most other CM at same concentration | nih.govsci-hub.seresearchgate.net |
| Iodine Concentration | Slightly higher than iodixanol | - | nih.govamegroups.orgsemanticscholar.org |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Mean Value (± SD) | Unit | Reference |
| Distribution Half-life | 0.17 ± 0.08 | hours | nih.govpatsnap.com |
| Terminal Elimination Half-life | 2.01 ± 0.32 | hours | nih.govpatsnap.com |
| Apparent Volume of Distribution | 0.27 ± 0.05 | L/kg | nih.govpatsnap.com |
| Excretion | Primarily renal (within 24 h) | - | nih.govpatsnap.com |
| Metabolism | Not metabolized | - | nih.govpatsnap.com |
Q & A
Q. What is the chemical structure of Iosimenol, and how does it influence its physicochemical properties?
this compound is a non-ionic, dimeric, iso-osmolar iodinated contrast agent characterized by a backbone with multiple hydroxyl (-OH) groups, iodine atoms, and amide bonds . Its dimeric structure contributes to its iso-osmolarity, reducing osmotic pressure-related adverse effects compared to monomeric agents. The hydroxyl groups enhance solubility, while the iodine atoms (340 mg/mL) provide radiopacity. The molecular design minimizes viscosity, improving injectability and reducing renal stress .
Q. What are the pharmacokinetic properties of this compound, and how do they inform dosing protocols?
this compound exhibits biphasic elimination: a rapid distribution phase (half-life: 0.17 ± 0.08 hours) and a slower terminal elimination phase (half-life: 2.01 ± 0.32 hours). It distributes primarily in extracellular fluid (volume of distribution: 0.27 ± 0.05 L/kg) and is excreted unchanged via glomerular filtration within 24 hours . Dose proportionality is observed for AUC and Cmax, supporting linear pharmacokinetics. These properties justify standardized dosing based on patient weight and renal function .
Advanced Research Questions
Q. How should researchers design comparative clinical trials to evaluate this compound’s efficacy against established contrast agents like Iodixanol?
Trials should adopt a randomized, double-blind, controlled design with stratified randomization for comorbidities (e.g., renal impairment). Efficacy endpoints in computed tomography (CT) trials include Hounsfield unit (HU) attenuation in target vessels (e.g., aortic arch), measured 30–60 seconds post-injection . For arteriography, use blinded, independent adjudication of contrast enhancement quality (e.g., four-point scale: excellent, good, poor, none). Power calculations should account for non-inferiority margins (e.g., ≤10% difference in diagnostic quality rates) .
Q. What statistical methods are appropriate for analyzing contradictory safety data between this compound and comparator agents?
Use Fisher’s exact test for categorical adverse event (AE) comparisons and Clopper-Pearson confidence intervals for proportions. For continuous variables (e.g., serum creatinine), apply ANOVA or non-parametric tests (e.g., Mann-Whitney U). In cases of conflicting AE severity rates (e.g., this compound’s lower severe AE incidence vs. Iodixanol in phase 2 trials), sensitivity analyses and propensity score matching can adjust for confounding variables like baseline renal function .
Q. How can researchers reconcile discrepancies in reported renal safety profiles of this compound across studies?
Discrepancies may arise from varying inclusion criteria (e.g., excluding patients with eGFR <60 mL/min/1.73m²). Meta-analyses should stratify by patient subgroups and contrast administration routes (intravenous vs. intra-arterial). Preclinical models suggest this compound’s low viscosity reduces tubular pressure, potentially mitigating nephrotoxicity. Validate this via urinary biomarkers (e.g., NGAL, KIM-1) in prospective cohorts .
Q. What methodologies are recommended for assessing long-term safety of this compound in high-risk populations?
Conduct post-marketing surveillance (Phase 4 trials) with extended follow-up (≥1 year) in patients with diabetes, chronic kidney disease, or prior contrast-induced nephropathy (CIN). Use matched cohorts to compare this compound with other agents. Track hard endpoints (e.g., dialysis requirement, mortality) and leverage registries for real-world data. Adjust for confounders via multivariate Cox regression .
Q. How should bioanalytical methods be optimized to quantify this compound in biological matrices?
Employ X-ray fluorescence for iodine quantification in plasma/urine, validated against HPLC-UV for specificity. For metabolic stability studies, use radiolabeled this compound (e.g., <sup>14</sup>C) and accelerator mass spectrometry. Ensure linearity across 0.1–500 μg/mL and precision (CV ≤15%) per ICH guidelines .
Q. What experimental approaches validate this compound’s cardiac safety profile in preclinical models?
Use Langendorff-perfused heart models to assess electrophysiological effects (e.g., QTc prolongation). Compare this compound’s impact on coronary flow and arrhythmia incidence against historical controls. In vivo, monitor ECG parameters (PR interval, QRS duration) in canine models under stress conditions (e.g., hypoxia) .
Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling improve this compound dosing in special populations?
Develop population PK models using NONMEM or Monolix, incorporating covariates like age, weight, and eGFR. Link PK parameters to PD endpoints (e.g., imaging quality, AEs) via Emax models. For pediatric dosing, allometric scaling from adult data is recommended, with validation in sparse-sampling trials .
Q. What strategies mitigate bias in multicenter trials evaluating this compound’s efficacy?
Standardize imaging protocols across sites (e.g., CT scanner calibration, injection rates). Use centralized core labs for blinded image analysis. Implement randomization modules with block sizes tailored to site enrollment rates. Predefine criteria for technical adequacy (e.g., <2% exclusion due to motion artifacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
